molecular formula C36H35F2NO4 B3316374 (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(2-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)ethyl)azetidin-2-one CAS No. 953805-24-8

(3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(2-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)ethyl)azetidin-2-one

Cat. No.: B3316374
CAS No.: 953805-24-8
M. Wt: 583.7 g/mol
InChI Key: KSLIHWCGHANRRN-CZNDPXEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(2-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)ethyl)azetidin-2-one (CAS: 953805-22-6, MFCD28411315) is a β-lactam (azetidin-2-one) derivative with a complex stereochemical and functional group architecture. It serves as a key intermediate in the synthesis of ezetimibe, a cholesterol absorption inhibitor targeting the NPC1L1 protein . Its structure features:

  • A 4-fluorophenyl group at position 1 of the azetidinone ring.
  • A 4-(benzyloxy)phenyl substituent at position 4 (R-configuration).
  • A 2-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)ethyl chain at position 3 (S-configuration).

This compound’s synthetic utility and pharmacological relevance stem from its role in ezetimibe production, where structural modifications influence target binding and metabolic stability .

Properties

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[2-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]ethyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35F2NO4/c1-35(2)23-42-36(43-24-35,27-10-12-28(37)13-11-27)21-20-32-33(39(34(32)40)30-16-14-29(38)15-17-30)26-8-18-31(19-9-26)41-22-25-6-4-3-5-7-25/h3-19,32-33H,20-24H2,1-2H3/t32-,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLIHWCGHANRRN-CZNDPXEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)C6=CC=C(C=C6)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COC(OC1)(CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)C6=CC=C(C=C6)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(2-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)ethyl)azetidin-2-one , also known as an intermediate in the synthesis of ezetimibe , has garnered attention due to its biological activity, particularly in the context of cholesterol absorption inhibition. This article delves into the biological activity of this compound, supported by research findings and data.

  • Chemical Name : this compound
  • CAS Number : 163222-32-0
  • Molecular Formula : C31H27F2NO3
  • Molecular Weight : 493.55 g/mol

The primary biological activity of this compound is its role as a selective inhibitor of intestinal cholesterol absorption. This mechanism is crucial for managing hypercholesterolemia, as it reduces the amount of cholesterol that enters the bloodstream from dietary sources. The compound achieves this by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, which is responsible for cholesterol uptake in the intestines.

Pharmacological Studies

Research indicates that derivatives of this compound exhibit significant antihypercholesterolemic effects. A study demonstrated that compounds similar to this compound effectively reduce low-density lipoprotein (LDL) cholesterol levels in animal models .

Case Study: Ezetimibe

Ezetimibe, a well-known drug derived from this compound, has been extensively studied for its efficacy in lowering cholesterol levels. Clinical trials have shown that ezetimibe can reduce LDL cholesterol by approximately 18% when used alone and up to 25% when combined with statins . The structural similarity between ezetimibe and our compound suggests potential for similar biological effects.

In Vitro Studies

In vitro studies using human intestinal cell lines have shown that this compound effectively inhibits cholesterol uptake. These studies utilized radiolabeled cholesterol to quantify uptake and confirmed a dose-dependent inhibition pattern .

Data Table: Biological Activity Overview

Study Type Findings Reference
Pharmacological StudySignificant reduction in LDL cholesterol levels
In Vitro StudyDose-dependent inhibition of cholesterol uptake
Clinical TrialsEzetimibe reduces LDL by 18% alone; 25% with statins

Scientific Research Applications

Cholesterol Management

One of the primary applications of this compound is as an intermediate in the synthesis of Ezetimibe, a medication used to lower cholesterol levels by inhibiting the absorption of cholesterol in the intestines. The structural similarity allows for its potential use in enhancing the efficacy or reducing side effects of existing cholesterol-lowering therapies.

Anticancer Activity

Research has indicated that derivatives of azetidinones exhibit anticancer properties. The presence of fluorinated phenyl groups enhances biological activity by improving metabolic stability and bioavailability. Preliminary studies suggest that compounds similar to (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(2-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)ethyl)azetidin-2-one may inhibit tumor growth in various cancer cell lines .

Neuroprotective Effects

Recent investigations have shown that certain azetidinone derivatives may possess neuroprotective effects. This compound's unique structure could potentially lead to novel treatments for neurodegenerative diseases by modulating pathways involved in neuronal survival and function.

Case Study 1: Ezetimibe Derivative Development

A study focused on synthesizing new derivatives of Ezetimibe identified this compound as a promising candidate for further development due to its enhanced pharmacological profile compared to traditional Ezetimibe .

Case Study 2: Anticancer Activity Assessment

In vitro studies conducted on various cancer cell lines demonstrated that modifications to the azetidinone core structure could lead to increased cytotoxicity against resistant cancer types. The compound was noted for its ability to induce apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

Table 1: Comparative Structural Features
Compound Name (CAS) Key Differences from Target Compound Molecular Weight Biological Relevance
Target Compound (953805-22-6) Reference structure 497.54 g/mol Ezetimibe intermediate
(3R,4S)-4-(4-Hydroxyphenyl) analogue (191330-56-0) Benzyloxy → hydroxyl; dioxan-ethyl → 3-oxopropyl 407.41 g/mol Ezetimibe precursor
CAS 163222-32-0 Dioxan-ethyl → (S)-3-hydroxypropyl 497.54 g/mol High structural similarity
4-(4-Fluorophenyl)-3,3-dimethyl-azetidin-2-one (44) Dioxan-ethyl → methylsulfonyl; benzyloxy absent ~380 g/mol Selective enzyme inhibitor
4-F-3-Methyl-α-PVP hydrochloride Pyrrolidinyl pentanone backbone; fluorophenyl moiety 324.8 g/mol Synthetic cathinone analogue
Key Observations:
  • Substituent Effects : The benzyloxy group in the target compound enhances lipophilicity compared to hydroxylated analogues (e.g., 191330-56-0), likely improving membrane permeability but reducing aqueous solubility .
  • Fluorophenyl Moieties: Fluorination at aromatic positions (common in ezetimibe intermediates and synthetic cathinones like 4-F-α-PVP) enhances metabolic stability and electron-withdrawing effects, influencing receptor binding .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the azetidin-2-one core with (3R,4S) stereochemistry?

  • Methodological Answer : The azetidin-2-one core can be synthesized via cyclization of β-lactam precursors under stereocontrolled conditions. For fluorinated aryl groups, Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) with fluorobenzene derivatives is effective. Protecting groups like benzyloxy (e.g., on the phenyl ring) are introduced early to prevent side reactions. Stereochemical integrity is maintained using chiral auxiliaries or asymmetric catalysis. Post-synthetic deprotection (e.g., hydrogenolysis for benzyloxy groups) is critical .

Q. How can researchers confirm the stereochemical configuration of the compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical confirmation. For intermediates, nuclear Overhauser effect (NOE) NMR experiments and comparison of experimental vs. calculated electronic circular dichroism (ECD) spectra validate relative configurations. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while 19F^{19}\text{F} NMR distinguishes fluorinated substituents .

Q. What analytical techniques are essential for characterizing fluorinated aryl groups in this compound?

  • Methodological Answer :

  • 19F^{19}\text{F} NMR : Identifies fluorine environments and coupling patterns.
  • HPLC-MS : Monitors fluorinated intermediates for purity.
  • X-ray Photoelectron Spectroscopy (XPS) : Confirms fluorine bonding states in solid-state samples.
    Cross-referencing with 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolves overlapping signals from aromatic protons and fluorinated substituents .

Advanced Research Questions

Q. How can Bayesian optimization improve reaction yields in multi-step syntheses involving fluorinated intermediates?

  • Methodological Answer : Bayesian optimization algorithms iteratively adjust reaction parameters (e.g., temperature, solvent polarity, catalyst loading) based on prior experimental outcomes. For fluorinated systems, this approach minimizes trial-and-error by prioritizing conditions that enhance fluorophilicity and reduce side reactions (e.g., defluorination). A case study showed a 22% yield increase in fluoropyrimidine synthesis using this method .

Q. How do researchers resolve discrepancies between NMR and X-ray crystallography data during structural elucidation?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers in solution vs. static crystal structures). Strategies include:

  • Variable-Temperature NMR : Detects conformational exchange.
  • DFT Calculations : Predicts energetically favorable conformers and compares with experimental data.
  • Complementary Techniques : Use IR spectroscopy to validate hydrogen bonding patterns observed in XRD but not NMR .

Q. What strategies mitigate racemization during the introduction of benzyloxy-protected phenyl groups?

  • Methodological Answer :

  • Low-Temperature Conditions : Slow down epimerization (e.g., -78°C for Grignard additions).
  • Chiral Ligands : Employ (R)-BINOL or Josiphos ligands in asymmetric catalysis to retain stereochemistry.
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect racemization intermediates early .

Q. How do steric effects from the 5,5-dimethyl-1,3-dioxane moiety influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky dioxane group hinders axial coordination in transition metal catalysts (e.g., Pd(PPh3_3)4_4), favoring ligand-free conditions for Suzuki couplings. Computational modeling (e.g., molecular mechanics) predicts steric clashes, guiding solvent choice (e.g., DMF for better solubility) and catalyst design (e.g., smaller ligands like XPhos) .

Data Contradiction Analysis

Q. How should researchers address conflicting HRMS and elemental analysis data?

  • Methodological Answer : Contradictions may stem from salt formation or solvent retention. Steps include:

  • Thermogravimetric Analysis (TGA) : Check for solvent loss below 150°C.
  • Ion-Exchange Chromatography : Detect counterions (e.g., K+^+ from reaction workup).
  • Recalibration : Use internal standards (e.g., deuterated analogs) for HRMS accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(2-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)ethyl)azetidin-2-one
Reactant of Route 2
(3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(2-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)ethyl)azetidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.